molecular formula C9H7BrFNO2 B2445674 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 1962125-90-1

8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B2445674
CAS No.: 1962125-90-1
M. Wt: 260.062
InChI Key: FQRXWSROGSKCGD-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that features a unique combination of bromine and fluorine atoms on a dihydrobenzo[f][1,4]oxazepinone scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable precursor, followed by cyclization to form the oxazepinone ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Biology: It can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
  • 8-Bromo-6-methyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
  • 8-Bromo-6-ethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Uniqueness

Compared to similar compounds, 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve pharmacokinetic properties, making this compound particularly valuable in drug development.

Properties

IUPAC Name

8-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO2/c10-5-3-6(11)8-7(4-5)14-2-1-12-9(8)13/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRXWSROGSKCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)Br)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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